2-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide
Description
2-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide is a benzamide derivative featuring a 2-methylbenzoyl group linked to a pyridinylpyrimidine moiety. This compound is structurally significant due to its heterocyclic framework, which is common in pharmacologically active molecules.
Properties
IUPAC Name |
2-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-4-2-3-5-14(12)17(22)21-15-8-11-19-16(20-15)13-6-9-18-10-7-13/h2-11H,1H3,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFYGYHIFPFMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322692 | |
| Record name | 2-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821629 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478039-55-3 | |
| Record name | 2-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide typically involves the condensation of 2-methylbenzoic acid with 2-pyridin-4-ylpyrimidin-4-amine. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous solvents like THF (tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in protein binding studies.
Medicine: Explored for its therapeutic potential, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Thiourea-Functionalized Benzamides
Compound : 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- Structural Comparison :
- Replaces the pyridinylpyrimidine group with a thiourea-functionalized pyridine moiety.
- Features a thiocarbonyl (C=S) group instead of a carbonyl (C=O) in the benzamide backbone.
- Physicochemical Properties :
- Crystallography : Forms inversion dimers via N–H⋯S hydrogen bonds, creating a pseudo-planar six-membered ring .
Pyrimidine-Thiophene Hybrids
Compound : 4-methyl-N-[4-(thiophen-2-yl)pyrimidin-2-yl]benzamide
- Key Differences :
- Substitutes the pyridin-4-yl group in the target compound with a thiophene ring.
- Molecular Formula: C₁₆H₁₃N₃OS (Molar Mass: 295.36 g/mol) vs. C₁₇H₁₄N₄O for the target compound.
Hydroxy-Substituted Benzamides
Compound : 2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide
- Structural Variance :
- Introduces a hydroxyl group at position 2 of the benzamide ring, absent in the target compound.
- CAS: 783370-81-0.
- Potential Bioactivity: Hydroxy groups often improve solubility and metal-binding capacity, which could influence pharmacokinetics .
Data Tables
Table 1: Structural and Spectroscopic Comparison
Discussion of Research Findings
- Structural Flexibility : The pyridinylpyrimidine group in the target compound offers a rigid planar structure, which may enhance binding to enzymatic pockets compared to more flexible analogs like thiophene derivatives .
Biological Activity
2-Methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide, also known by its CAS number 478039-55-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H14N4O
- Molar Mass : 290.32 g/mol
- Structure : The compound features a benzamide core substituted with a pyrimidine and pyridine moiety, which are critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound, particularly against Gram-positive bacteria. The compound has been shown to inhibit bacterial cell division by targeting the FtsZ protein, a key component in bacterial cytokinesis.
The compound acts as an FtsZ inhibitor, disrupting the polymerization process essential for bacterial cell division. This mechanism was elucidated through various biochemical assays that demonstrated its ability to interfere with GTPase activity and FtsZ assembly without affecting tubulin polymerization.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 μM | |
| Escherichia coli | 49 μM | |
| Methicillin-resistant S. aureus (MRSA) | 8 μM |
These findings indicate that this compound exhibits potent antibacterial activity, especially against resistant strains.
Case Studies
- In Vivo Efficacy : A study conducted using a Galleria mellonella model demonstrated that the compound significantly reduced bacterial load in infected larvae, indicating its potential for systemic application against bacterial infections.
- Combination Therapy : The compound has shown enhanced efficacy when used in combination with β-lactam antibiotics. This synergistic effect suggests that it can be a valuable addition to existing antibiotic regimens, particularly for treating resistant infections.
Structure-Activity Relationship (SAR)
The structural components of this compound are critical for its biological activity. Modifications on the benzamide and pyrimidine rings can alter potency and selectivity towards different bacterial strains. For instance, variations in substituents at specific positions have been explored to optimize antibacterial activity while minimizing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
